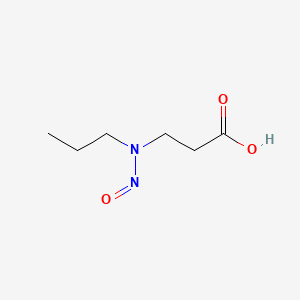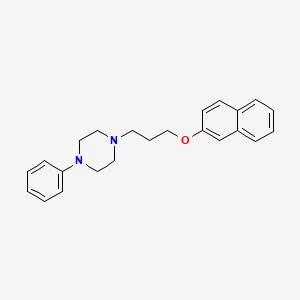
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- typically involves multiple steps, starting from readily available starting materials
Formation of Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Introduction of Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Formation of Pyrimidinone Core: The final step involves the cyclization of the intermediate to form the pyrimidinone ring, typically using dehydrating agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole and pyrimidinone rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfinyl group yields sulfone derivatives, while reduction of the benzimidazole ring can lead to partially or fully reduced products.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as omeprazole and albendazole, are used in various therapeutic applications.
Pyrimidinone Derivatives: Compounds like barbiturates and pyrimethamine share the pyrimidinone core and have diverse pharmacological activities.
Uniqueness
4(1H)-Pyrimidinone, 2-(methyl(1-(1-((4-(methylsulfinyl)phenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)amino)- is unique due to its combination of structural features, including the benzimidazole, piperidine, and pyrimidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
108612-69-7 |
|---|---|
Fórmula molecular |
C25H28N6O2S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[methyl-[1-[1-[(4-methylsulfinylphenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H28N6O2S/c1-29(24-26-14-11-23(32)28-24)19-12-15-30(16-13-19)25-27-21-5-3-4-6-22(21)31(25)17-18-7-9-20(10-8-18)34(2)33/h3-11,14,19H,12-13,15-17H2,1-2H3,(H,26,28,32) |
Clave InChI |
CYOLKNRNADXOSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)S(=O)C)C5=NC=CC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




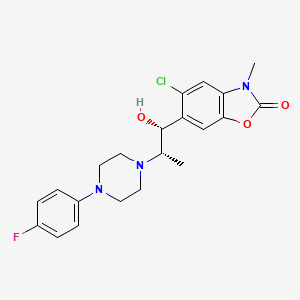
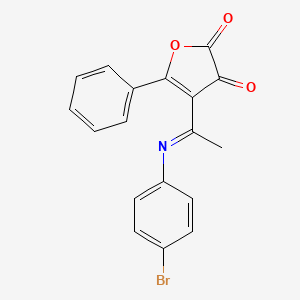


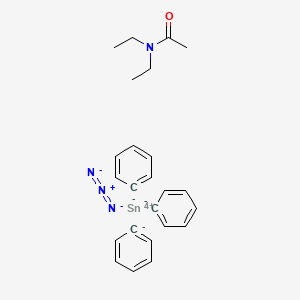
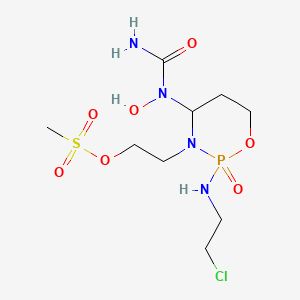

![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
